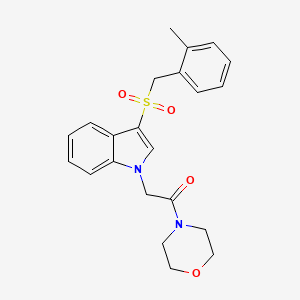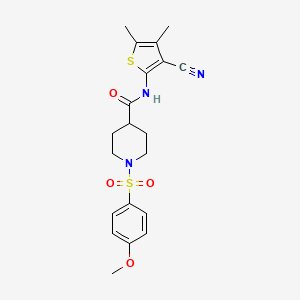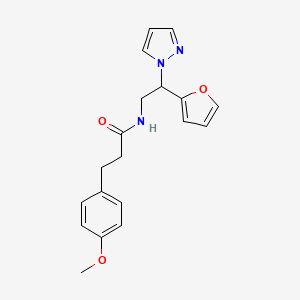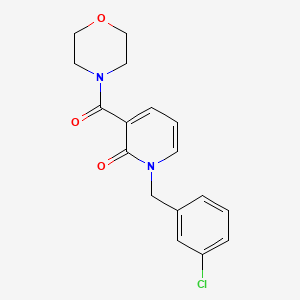![molecular formula C15H17N3O2S B2917353 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1156001-62-5](/img/structure/B2917353.png)
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THIQ belongs to the class of isoquinoline alkaloids . These natural and synthetic compounds exhibit a wide range of biological effects, including activity against infectious pathogens and neurodegenerative disorders . The core structure of THIQ consists of a tetrahydroisoquinoline ring with a sulfonyl group attached to the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of THIQ involves constructing the tetrahydroisoquinoline scaffold. Various synthetic strategies have been employed to access this core structure. Researchers have explored methods such as Pictet–Spengler reactions , reductive amination , and cyclization reactions to assemble THIQ analogs .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Innovative Synthesis Techniques : Research into the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline analogs has been facilitated by eco-friendly protocols using tungstophosphoric acid hydrate, showcasing an operationally simple approach for their production (Pingaew et al., 2013).
- Chemical Transformations : Studies on the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones have highlighted complex chemical transformations leading to various pyrazole derivatives, underlining the versatile chemistry of hydrazinophenyl sulfonyl compounds (Singh et al., 1997).
Potential Applications in Agriculture and Medicine
- Acaricidal and Insecticidal Activities : A study on the design and synthesis of novel oxazolines containing sulfone/sulfoxide groups based on the sulfonylurea receptor protein-binding site revealed significant acaricidal and insecticidal activities. This research suggests the potential of such compounds in developing environmentally friendly pesticides (Yu et al., 2016).
Eigenschaften
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-17-14-5-7-15(8-6-14)21(19,20)18-10-9-12-3-1-2-4-13(12)11-18/h1-8,17H,9-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDGTDFTUIQDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)


![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)



![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)


![[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2917293.png)
